molecular formula C20H24N4O2 B5441703 (4-{[methyl(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}tetrahydro-2H-pyran-4-yl)methanol

(4-{[methyl(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}tetrahydro-2H-pyran-4-yl)methanol

Cat. No. B5441703
M. Wt: 352.4 g/mol
InChI Key: OMURSHUTQRAEMN-UHFFFAOYSA-N
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Description

The compound “(4-{[methyl(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}tetrahydro-2H-pyran-4-yl)methanol” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine core, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This core is a privileged scaffold for combinatorial library design and drug discovery .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazolo[1,5-a]pyrimidine core and various functional groups attached to it . The structure allows for structural modifications throughout its periphery, making it a versatile scaffold for drug discovery .


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the functional groups present in the molecule. The pyrazolo[1,5-a]pyrimidine core is known to undergo various synthetic transformations .

Future Directions

Pyrazolo[1,5-a]pyrimidine derivatives have shown significant potential in medicinal chemistry and material science . Future research could focus on exploring new synthetic routes, functionalizations, and applications of these compounds . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

[4-[[methyl-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl]oxan-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-23(14-20(15-25)8-11-26-12-9-20)19-13-17(16-5-3-2-4-6-16)22-18-7-10-21-24(18)19/h2-7,10,13,25H,8-9,11-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMURSHUTQRAEMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1(CCOCC1)CO)C2=CC(=NC3=CC=NN32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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